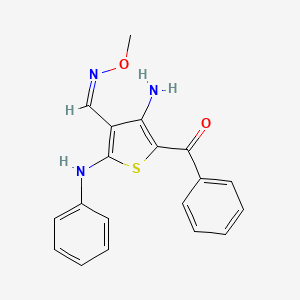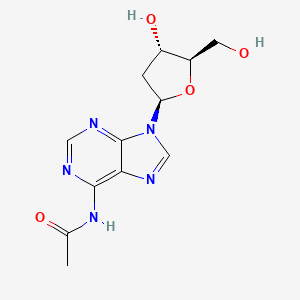![molecular formula C56H41N5 B14112451 2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine](/img/structure/B14112451.png)
2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its quinoxaline core, which is substituted with diphenylamino groups, making it a valuable material in organic electronics and photodynamic therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine typically involves multiple steps, including the formation of the quinoxaline core and subsequent substitution with diphenylamino groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline core to more reduced forms, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or dimethylformamide to facilitate the reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered electronic and photophysical properties, making them suitable for applications in organic electronics and photodynamic therapy .
Applications De Recherche Scientifique
2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the development of fluorescent probes for bioimaging and diagnostic applications.
Mécanisme D'action
The mechanism by which 2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine exerts its effects involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. This process is crucial in photodynamic therapy, where the generated ROS can induce cell death in cancer cells. The molecular targets and pathways involved include cellular components like lipids, proteins, and nucleic acids, which are damaged by the ROS, leading to apoptosis or necrosis of the cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Another compound with diphenylamino groups, used in organic synthesis and optoelectronics.
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: A compound with similar structural features, used in fluorescent sensors and OLEDs.
Uniqueness
2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine is unique due to its quinoxaline core, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and organic electronics, where efficient light absorption and energy transfer are crucial .
Propriétés
Formule moléculaire |
C56H41N5 |
|---|---|
Poids moléculaire |
784.0 g/mol |
Nom IUPAC |
N,N-diphenyl-2,3-bis[4-(N-phenylanilino)phenyl]quinoxalin-6-amine |
InChI |
InChI=1S/C56H41N5/c1-7-19-44(20-8-1)59(45-21-9-2-10-22-45)50-35-31-42(32-36-50)55-56(43-33-37-51(38-34-43)60(46-23-11-3-12-24-46)47-25-13-4-14-26-47)58-54-41-52(39-40-53(54)57-55)61(48-27-15-5-16-28-48)49-29-17-6-18-30-49/h1-41H |
Clé InChI |
AUQKIXLCIPLQKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)N=C4C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112373.png)
![1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine](/img/structure/B14112393.png)
![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14112395.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B14112401.png)



![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)
![1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine](/img/structure/B14112436.png)

![N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide](/img/structure/B14112445.png)

![N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112454.png)
